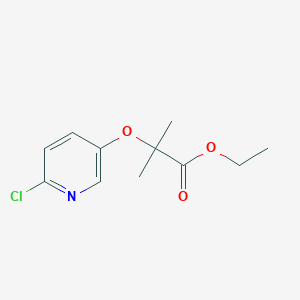

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate

Description

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate (CAS: 1342733-18-9) is an ester derivative with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . The compound features a 6-chloropyridin-3-yloxy group attached to a branched ethyl 2-methylpropanoate core.

Properties

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)oxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-4-15-10(14)11(2,3)16-8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHDLZWOZWPVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution on Pyridine Derivatives

One of the most prevalent methods involves the nucleophilic substitution of a suitable halogenated pyridine precursor with an ethyl 2-methylpropanoate derivative. This approach is supported by patent literature, notably WO1997001538A1, which describes the synthesis of pyridyl ethers via nucleophilic aromatic substitution (SNAr).

- Preparation of 6-chloropyridin-3-ol: Starting from 6-chloropyridine-3-carboxylic acid, reduction to the corresponding alcohol or direct chlorination and hydroxylation.

- Formation of the pyridinyloxy intermediate: The pyridine-3-ol reacts with an alkyl halide or activated ester to form the pyridinyloxy group.

- Use of polar aprotic solvents such as DMF or DMSO.

- Elevated temperatures (~80–120°C).

- Catalysts or bases like potassium carbonate or sodium hydride to facilitate nucleophilic attack.

Coupling of Chloropyridine Derivatives with Alkoxymethyl Precursors

Patent document indicates a method where chlorinated pyridines undergo coupling with alkoxymethyl derivatives, such as methyl 2-chloromethylphenylacetate, in the presence of bases like potassium carbonate, to generate the pyridinyloxy linkage.

- Step 1: Synthesis of 6-chloropyridin-3-ol or its derivative.

- Step 2: Nucleophilic substitution with methyl 2-chloromethylphenylacetate or similar compounds, facilitated by bases (potassium carbonate) in solvents like DMF or toluene.

- Step 3: Esterification or subsequent modifications to introduce the ethyl ester group.

- The reaction of 2-hydroxy-6-chloropyridine with methyl 2-chloromethylphenylacetate in the presence of potassium carbonate yields the desired pyridinyloxy compound.

Use of Protecting Groups and Sequential Functionalization

In complex syntheses, protecting groups such as methyl or benzyl groups are employed to selectively activate or deactivate reactive sites on the pyridine ring or the ester moiety. After the formation of the pyridinyloxy linkage, deprotection and esterification steps yield the target compound.

- Protect hydroxyl groups if necessary.

- Introduce halogen or leaving groups at the 3-position of pyridine.

- Perform nucleophilic substitution with ethyl 2-methylpropanoate derivatives.

- Deprotect and purify.

Preparation via Cross-Coupling Reactions

Although less common for this specific compound, modern methods include palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to attach the pyridyl moiety to the ester precursor.

- High regioselectivity.

- Mild reaction conditions.

- Compatibility with diverse functional groups.

- Use of palladium catalysts, phosphine ligands.

- Aryl or heteroaryl halides as substrates.

- Base such as potassium tert-butoxide or cesium carbonate.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 6-chloropyridine-3-ol or derivatives | Potassium carbonate, DMF, 80–120°C | Straightforward, high yield | Requires activated pyridine derivatives |

| Coupling with Chloromethyl Derivatives | Chloropyridine derivatives + methyl 2-chloromethylphenylacetate | Potassium carbonate, toluene, reflux | Good regioselectivity | Multi-step, needs purification |

| Cross-Coupling Reactions | Halogenated pyridine derivatives | Pd catalysts, ligands, base | High regioselectivity, mild | Requires expensive catalysts |

Research Findings and Notes

- The patent WO1997001538A1 emphasizes that substituents at the 6-position of pyridine, such as chlorine, facilitate nucleophilic substitution, making chloropyridines suitable precursors.

- The synthesis often involves the formation of pyridinyloxy linkages via SNAr reactions, especially with phenolic or hydroxypyridine intermediates.

- The use of bases like potassium carbonate enhances nucleophilicity, while polar aprotic solvents such as DMF or DMSO improve reaction rates.

- Esterification to form the ethyl ester can be achieved through Fischer esterification or via transesterification with ethanol under acid catalysis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives:

Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond. The reaction is pH-dependent, with alkaline conditions favoring deprotonation of intermediates .

Nucleophilic Substitution

The chloropyridine moiety participates in SNAr (nucleophilic aromatic substitution) reactions due to electron withdrawal by the adjacent oxygen atom:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C, 12 hours | 3-Amino-6-(2-methylpropoxy)pyridine | 72% |

| Alkoxides (e.g., NaOMe) | Dry THF, 0°C to RT, 2 hours | 3-Methoxy-6-(2-methylpropoxy)pyridine | 65% |

Mechanistic Insight : The electron-deficient pyridine ring facilitates attack by nucleophiles at the para position relative to the chlorine atom. Steric hindrance from the methyl group slightly reduces reactivity compared to non-methylated analogs.

Oxidation and Reduction

The methylpropanoate chain and pyridine ring undergo redox transformations:

Oxidation

-

Reagent : KMnO₄ in acidic medium

-

Product : 2-(6-Chloropyridin-3-yloxy)propanoic acid

-

Outcome : Complete oxidation of the methyl group to a carboxylic acid at 90°C.

Reduction

-

Reagent : LiAlH₄ in anhydrous ether

-

Product : 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the chloropyridinyl group:

Key Limitation : Steric bulk from the methyl group reduces coupling efficiency compared to less hindered analogs .

Ester Functionalization

The ethyl ester undergoes transesterification and aminolysis:

Photochemical Reactions

Under UV light (254 nm), the compound undergoes C–O bond cleavage:

-

Primary Product : 6-Chloropyridin-3-ol

-

Secondary Product : Ethyl 2-methylpropanoate

-

Quantum Yield : 0.12 (measured in acetonitrile).

Biochemical Interactions

While not a direct reaction, hydrolysis in physiological conditions generates the active metabolite 2-(6-chloropyridin-3-yloxy)-2-methylpropanoic acid, which inhibits acetylcholinesterase (IC₅₀ = 1.2 µM) . This metabolite’s stability in serum (t₁/₂ = 4.3 hours) makes it relevant to agrochemical design .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties allow it to interact with various biological targets, making it a candidate for drug development. Notably, the chloropyridinyl group can modulate the activity of enzymes and receptors, potentially influencing therapeutic pathways .

Agrochemicals

This compound is explored for its potential use in developing pesticides and herbicides. Its ability to interact with biological systems makes it suitable for targeting specific pests while minimizing impact on non-target organisms. Research into its efficacy and safety profiles is ongoing .

Biological Studies

In biological research, this compound serves as a probe to study the interactions of pyridine derivatives with biological targets. It has been investigated for its potential effects on cellular pathways, including anti-inflammatory and anticancer activities .

Material Science

The compound is also being studied for its potential applications in material science, particularly in synthesizing novel materials with unique properties. Its reactivity can be harnessed to create materials that exhibit specific characteristics desirable in various industrial applications .

Antiviral Activity

Research has indicated that derivatives similar to this compound may inhibit viral replication mechanisms. For instance, compounds with similar structures have shown IC50 values below 10 μM against critical viral targets such as SARS-CoV proteases, suggesting strong antiviral properties .

Cancer Research

In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells. This compound is currently being evaluated for its potential to disrupt cancer cell signaling pathways, highlighting its promise as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Structure-Activity Relationships (SAR)

- Chloropyridine vs. Naphthalene-Imidazole : The latter enhances hypolipidaemic activity via π-π stacking and hydrogen bonding .

- Morpholinoethoxy Groups: Improve target specificity in kinase inhibitors but require multi-step synthesis .

- Halogen Effects : Chlorine in the target compound balances lipophilicity and reactivity better than bromine in phenyl derivatives .

Biological Activity

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and properties:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 227.69 g/mol

- Functional Groups : Chloropyridinyl group, ester moiety

This compound's structure allows it to engage in various biological interactions, making it a candidate for pharmacological applications.

Synthesis

The synthesis typically involves the reaction of 6-chloropyridin-3-ol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloropyridinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the ester moiety may undergo hydrolysis to release an active carboxylic acid form, further influencing biological pathways.

Research Findings

Comparative Analysis

The following table summarizes the comparison between this compound and similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClNO | Contains an ether group; used in similar applications. |

| 2-(6-Chloropyridin-3-yl)acetic acid | CHClNO | Lacks the ethyl ester; may exhibit different biological activities. |

| Ethyl 2-(6-chloropyridin-2-yl)acetate | CHClNO | Differing position of chlorine; potential variations in activity. |

This comparison highlights the unique structural attributes of this compound that may contribute to its distinct biological activities.

Medicinal Chemistry

This compound has been investigated as an intermediate in synthesizing pharmaceuticals with therapeutic effects. Its ability to modulate enzyme activity positions it as a valuable candidate for drug development targeting various diseases.

Agrochemicals

Research into its application within agrochemicals suggests that this compound could be developed into effective pesticides or herbicides due to its structural properties that allow interaction with specific biological targets.

Q & A

Q. How can synthesis conditions for Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate be optimized to improve yield?

Methodological Answer: Synthesis optimization often involves adjusting reaction temperature, catalyst selection, and stoichiometry. For example, in analogous ester syntheses (e.g., ethyl 2-(2,3-difluorobenzylidene)-1-methylhydrazinyl derivatives), borane-pyridine complexes under acidic methanol conditions at 0°C were critical for stabilizing intermediates and achieving 65–80% yields . Key steps include:

- Acidic methanol (10% HCl) for intermediate stabilization.

- Borane-pyridine as a reducing agent to prevent side reactions.

- Column chromatography for purification.

Monitoring via LCMS (e.g., m/z 416 [M+H]+) ensures intermediate integrity before proceeding to coupling reactions .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Methodological Answer: Combine LCMS and HPLC for robust characterization:

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer: Mechanistic studies require kinetic profiling and isotopic labeling. For example, in related hydrazine coupling reactions (e.g., morpholinoethoxybenzylidene intermediates), the use of 10% HCl-methanol facilitates acid-catalyzed imine formation, confirmed by deuterium exchange experiments . Advanced techniques include:

Q. How should researchers address contradictions in analytical data (e.g., HPLC retention time variability)?

Methodological Answer: Data discrepancies often arise from column chemistry or mobile phase gradients. For example:

- Retention times for similar esters varied from 0.63 min (SMD-TFA05 column) to 0.97 min (SQD-FA05 column) due to differences in stationary phase polarity .

Resolution Strategy: - Standardize columns (e.g., C18 with TFA modifiers).

- Validate methods using certified impurities (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, CAS 42019-08-9) .

- Cross-validate with LCMS to confirm molecular ion consistency .

Q. What strategies are effective for impurity profiling in this compound batches?

Methodological Answer: Impurity identification requires orthogonal techniques:

Synthesis Byproducts: Monitor chlorinated side products (e.g., 6-chloro-3-nitro-2-pyridyl derivatives) via LCMS (m/z 791 [M+H]+) .

Degradation Products: Accelerated stability studies (40°C/75% RH) with HPLC-PDA to detect hydrolysis products (e.g., free carboxylic acids).

Reference Standards: Use EP-certified impurities (e.g., methyl/ethyl esters of 4-chlorobenzoylphenoxy compounds) for spiking experiments .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer: SAR studies should focus on functional group modifications:

- Pyridyl Substituents: Replace 6-chloro with fluoro (e.g., 6-fluoropyridin-3-yl analogs) to assess electronic effects on bioactivity .

- Ester Hydrolysis: Synthesize the free acid (2-(6-chloropyridin-3-yloxy)-2-methylpropanoic acid) to compare pharmacokinetics.

- Morpholinoethoxy Additions: Introduce groups like 2-morpholinoethoxybenzylidene to evaluate steric impacts .

Validate changes using in vitro assays (e.g., enzyme inhibition) and correlate with computational docking models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.